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Cyclopentanepentanoic acid, a-amino-

Cat. No.: B12075783
M. Wt: 185.26 g/mol
InChI Key: YCUIVRCODIZNQZ-VIFPVBQESA-N
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Description

Cyclopentanepentanoic acid, α-amino- (PubChem CID: 57351660) is an organic compound characterized by a pentanoic acid chain substituted with both a cyclopentyl group and an alpha-amino group nih.gov. This structure renders it a non-proteinogenic amino acid. The presence of the cyclopentane (B165970) ring introduces significant conformational constraints, a feature of major interest in modern drug design. Although detailed biological activity and extensive literature for this specific molecule are not widely available, its potential can be understood by examining the research context of its constituent parts nih.gov.

Natural products have historically been a cornerstone of drug discovery, providing complex and biologically active scaffolds. While Cyclopentanepentanoic acid, α-amino- itself is not documented as a widespread natural product, its structural motifs are well-represented in nature and synthetic derivatives thereof.

Researchers have successfully synthesized polyhydroxylated cyclopentane β-amino acids using natural products like D-mannose and D-galactose as starting materials nih.gov. This highlights a pathway where complex natural molecules can be transformed into novel amino acid structures containing the cyclopentane core. Furthermore, cyclopentenyl-glycine, a non-proteinogenic amino acid, is a known biogenetic precursor for certain cyanogenic glycosides in plants taylorandfrancis.com. The incorporation of cyclic structures, such as the cyclopentane ring, is a recurring theme in the development of peptidomimetics—compounds that mimic the structure and function of peptides nih.gov. These derivatives are often more resistant to enzymatic degradation compared to their linear peptide counterparts nih.gov. The study of diarylpentanoids, which feature a five-carbon chain linking two aromatic rings, further illustrates the chemical interest in pentanoic acid derivatives for developing compounds with a wide range of biological activities, including anti-infective and anti-inflammatory properties mdpi.com.

Table 1: Examples of Cyclopentane-Containing Amino Acid Derivatives in Research

Compound Type Research Context Potential Application Reference(s)
Polyhydroxylated Cyclopentane β-Amino Acids Synthesized from natural hexoses like D-mannose. Building blocks for peptidomimetics with enhanced stability and defined secondary structures. nih.gov
1-Aminocyclopentane-1-carboxylic acid (Ac₅c) Used to create constrained analogues of natural amino acids like arginine. Design of peptides with highly restricted conformations to study peptide-receptor interactions. nih.gov
Cyclopentenyl-glycine A non-proteinogenic amino acid found in nature. Acts as a biosynthetic precursor to cyanogenic glycosides in certain plants. taylorandfrancis.com
cis-2-Aminocyclopentanecarboxylic acid (cis-β-ACPC) Incorporated into cyclic peptidomimetics. Development of ligands targeting integrin receptors, with potential roles in cancer therapy.

The α-amino acid is one of the most fundamental building blocks of life. These molecules are defined by a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group) wikipedia.org. While the 22 proteinogenic α-amino acids are essential for protein synthesis, there are hundreds of non-proteinogenic amino acids (NPAAs) that perform a vast array of biological functions wikipedia.orgresearchgate.net.

NPAAs serve as metabolic intermediates, neurotransmitters (e.g., γ-aminobutyric acid or GABA), and cellular energy components wikipedia.orgmdpi.com. They can also act as toxins for defense or as signaling molecules researchgate.net. The unique structure of each amino acid dictates its function. For instance, some NPAAs are created by modifying proteinogenic amino acids through processes like amination or by lengthening the carbon chain mdpi.com. The α-amino acid moiety itself is crucial for forming peptide bonds, the linkages that join amino acids together to form proteins. The ability of the amino and carboxyl groups to exist in a zwitterionic state (having both a positive and negative charge) is fundamental to their chemical behavior in physiological environments.

Table 2: Classification and Roles of Amino Acids

Classification Description Biological Significance Example(s) Reference(s)
Proteinogenic The 22 amino acids directly encoded by the universal genetic code. Serve as the fundamental building blocks for protein synthesis. L-Leucine, L-Tyrosine wikipedia.org
Non-Proteinogenic (NPAA) Amino acids not encoded in the genome for protein assembly. Diverse roles including metabolic intermediates, neurotransmitters, toxins, and nitrogen storage. γ-Aminobutyric acid (GABA), Ornithine, β-Alanine wikipedia.orgresearchgate.netmdpi.com
α-Amino Acids The amino group is attached to the carbon adjacent to the carboxyl group. The basis for peptide bond formation and protein structure. All proteinogenic amino acids wikipedia.org
β-Amino Acids The amino group is attached to the second carbon from the carboxyl group. Used to create peptidomimetics and foldamers with unique, stable secondary structures. β-Alanine wikipedia.org
γ-Amino Acids The amino group is attached to the third carbon from the carboxyl group. Can act as important signaling molecules in the nervous system. γ-Aminobutyric acid (GABA) wikipedia.org

While direct research on Cyclopentanepentanoic acid, α-amino- is sparse, its structure places it squarely within a major trajectory of modern medicinal chemistry: the use of conformationally constrained amino acids in drug design lifechemicals.comnih.gov.

Linear peptides are often too flexible, allowing them to adopt numerous shapes. This flexibility can make it difficult to design drugs with high specificity and potency. By incorporating rigid structural elements, such as a cyclopentane ring, into an amino acid's side chain, chemists can drastically limit its conformational freedom lifechemicals.comresearchgate.net. These "constrained amino acids" are invaluable tools for several reasons:

Stabilizing Bioactive Conformations: They can lock a peptide into the specific shape required to bind to a biological target, such as a receptor or enzyme researchgate.net.

Improving Metabolic Stability: The unnatural structure can make the resulting peptide more resistant to degradation by proteases in the body lifechemicals.com.

Mapping Pharmacophores: By systematically replacing natural amino acids with constrained analogs, researchers can determine the precise three-dimensional structure (pharmacophore) required for biological activity nih.gov.

The cyclopentane ring in Cyclopentanepentanoic acid, α-amino- would restrict the rotation of the pentanoic acid side chain, making it a constrained analog of naturally occurring amino acids with long aliphatic side chains, such as leucine (B10760876) and norleucine. This approach has proven successful in the development of commercial drugs, including the ACE inhibitor Zabicipril and the antidiabetic drug Saxagliptin, which incorporate constrained amino acid surrogates lifechemicals.com. The synthesis of novel non-proteinogenic amino acids, including those with cyclopropane (B1198618) and other cyclic moieties, is an active area of research aimed at creating versatile building blocks for new therapeutics nih.gov. The development of advanced synthesis technologies, including those that use engineered ribozymes, now allows for the incorporation of a wide variety of non-natural amino acids into large peptide libraries, accelerating the discovery of new constrained peptide drugs scispace.com.

Table 3: Research Strategies Involving Constrained Amino Acids

Strategy Description Goal in Drug Discovery Reference(s)
Side-Chain Constraint Incorporating a cyclic element (e.g., cyclopentane, cyclopropane) into the amino acid side chain. To limit rotational freedom and pre-organize the side chain into a specific orientation for receptor binding. nih.govlifechemicals.com
Backbone Cyclization Covalently linking the N-terminus and C-terminus of a peptide, or linking a side chain to the backbone. To drastically reduce the overall flexibility of the peptide, enhancing stability and receptor selectivity. researchgate.net
Peptide Stapling Introducing a synthetic brace (staple) that connects two amino acid side chains within a peptide helix. To stabilize secondary structures like α-helices, which are often involved in protein-protein interactions. nih.gov
β-Hairpin Mimicry Designing peptides that mimic the stable β-hairpin fold, a common protein interaction motif. To create highly specific ligands capable of targeting complex protein surfaces. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B12075783 Cyclopentanepentanoic acid, a-amino-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-2-amino-5-cyclopentylpentanoic acid

InChI

InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

YCUIVRCODIZNQZ-VIFPVBQESA-N

Isomeric SMILES

C1CCC(C1)CCC[C@@H](C(=O)O)N

Canonical SMILES

C1CCC(C1)CCCC(C(=O)O)N

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of Cyclopentanepentanoic Acid, α Amino

Elucidation of Biosynthetic Gene Clusters for Cyclopentane (B165970) Amino Acids

The production of non-canonical amino acids, including those with strained cyclic structures like cyclopentane and cyclopropane (B1198618) rings, is often orchestrated by a series of enzymes encoded by genes clustered together on the chromosome. These biosynthetic gene clusters (BGCs) represent a coordinated functional unit for producing a specific metabolite.

Bioinformatic Approaches in Gene Cluster Identification

Modern genomics and bioinformatics have revolutionized the discovery of BGCs for novel natural products. The identification of clusters responsible for cyclopentane and other strained amino acids often begins with genome mining, where computational tools are used to scan microbial or plant genomes for sequences encoding key enzymatic domains.

A common strategy involves searching for genes homologous to known biosynthetic enzymes. For instance, the presence of a gene for a radical S-adenosyl-L-methionine (SAM) halogenase alongside a pyridoxal-5'-phosphate (PLP)-dependent enzyme can be a strong indicator of a pathway for a modified amino acid. escholarship.org Bioinformatic analysis of the pazRABCD gene cluster in Pseudomonas azotoformans, which produces a cyclopropane-containing amino acid, serves as a model case. researchgate.netresearchgate.net The genes within this cluster were annotated by performing BLAST searches against protein databases like Swiss-Prot, allowing researchers to assign putative functions based on sequence similarity to known enzymes. researchgate.netresearchgate.net This approach predicted the roles of a lysine halogenase (PazA), a PLP-dependent enzyme (PazB), and amino acid transporters (PazCD), which were later confirmed experimentally. researchgate.netresearchgate.net

GeneProposed Function researchgate.netresearchgate.netHomologue (Database)% Identity% Similarity
pazR Regulatory ProteinTranscriptional regulator33%53%
pazA Lysine HalogenaseBesD-like halogenase44%63%
pazB PLP-dependent enzymeSerine hydroxymethyltransferase37%56%
pazC Amino Acid TransporterABC transporter permease34%54%
pazD Amino Acid TransporterABC transporter ATP-binding protein47%67%

This interactive table summarizes the bioinformatic analysis of the pazRABCD gene cluster from P. azotoformans.

Enzymatic Mechanisms in Biosynthesis of Strained Amino Acids

The formation of cyclic and strained amino acids involves unique enzymatic chemistry. PLP-dependent enzymes, a versatile class of biocatalysts, are frequently implicated. escholarship.orgnih.gov The biosynthesis of the cyclopropane amino acid pazamine from lysine provides a well-characterized, two-step enzymatic mechanism. researchgate.netnih.gov

Radical Halogenation : The pathway is initiated by PazA, a radical halogenase, which installs a chlorine atom onto the C4 position of lysine. escholarship.orgresearchgate.net

PLP-Dependent Cyclization : The subsequent and key step is catalyzed by PazB, a PLP-dependent enzyme. This enzyme facilitates an intramolecular SN2-like attack from the α-carbon of the amino acid onto the chlorinated C4 position, resulting in the formation of the cyclopropane ring and the elimination of the chloride ion. escholarship.orgnih.gov

This mechanism of "cryptic halogenation," where a halogen is introduced and then eliminated to facilitate cyclization, represents an efficient biological strategy for constructing strained ring systems.

Interconnections with Oxylipin and Jasmonate Biosynthesis Pathways

The structural core of α-amino-cyclopentanepentanoic acid is highly suggestive of a biosynthetic relationship with the oxylipin pathway, which generates a diverse family of oxygenated fatty acid metabolites. nih.gov In plants, the most prominent branch of this pathway leads to the synthesis of jasmonates, a class of hormones characterized by a cyclopentanone ring structure derived from fatty acids. mdpi.comfrontiersin.org

Precursor Roles of Cyclopentane Carboxylic Acids (e.g., Oxo-Phytodienoic Acids - OPCs)

The biosynthesis of jasmonates begins in the chloroplast with the oxygenation of polyunsaturated fatty acids like α-linolenic acid (α-LeA). oup.comoup.com This process, catalyzed by a series of enzymes, leads to the formation of cis-(+)-12-oxophytodienoic acid (OPDA), a key cyclopentenone intermediate. mdpi.comfrontiersin.org OPDA and related cyclopentenones serve as the foundational cyclopentane carboxylic acid precursors for the entire jasmonate family. frontiersin.orgnih.gov The synthesis of OPDA from α-LeA occurs in three main enzymatic steps within the chloroplast:

Oxygenation : A 13-lipoxygenase (13-LOX) introduces molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). frontiersin.orgnih.gov

Dehydration & Epoxidation : Allene oxide synthase (AOS) converts 13-HPOT into an unstable allene oxide. frontiersin.orgbiosyn.com

Cyclization : Allene oxide cyclase (AOC) catalyzes the stereospecific cyclization of the allene oxide to form the cyclopentenone ring of cis-(+)-OPDA. frontiersin.orgresearchgate.net

OPDA is then transported to the peroxisome for further modification into jasmonic acid (JA). nih.gov

Amino Acid Conjugation within Jasmonate Metabolism

A critical step in activating jasmonate signaling is the conjugation of jasmonic acid to an amino acid, most notably isoleucine, to form jasmonoyl-isoleucine (JA-Ile). mdpi.comnih.gov This amide-linked conjugate is the most biologically active form of the hormone. nih.gov The conjugation reaction is catalyzed in the cytosol by the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana and its orthologs in other plants. oup.comnih.govspringernature.com

JAR1 is a member of the GH3 family of acyl acid-amido synthetases. nih.govoup.com The enzymatic process occurs in two steps: springernature.com

Adenylation : The carboxyl group of jasmonic acid is activated by adenylation with ATP, forming a jasmonoyl-AMP intermediate.

Condensation : The activated jasmonoyl group is then transferred to the amino group of isoleucine, releasing AMP and forming the JA-Ile conjugate.

While isoleucine is the primary conjugate for signaling activation, jasmonic acid can also be conjugated to other amino acids such as valine, leucine (B10760876), methionine, and alanine, suggesting a broader metabolic capacity for generating diverse cyclopentane-amino acid structures. oup.com

Characterization of Related Biosynthetic Enzymes and Their Catalytic Mechanisms

The pathway leading to cyclopentane precursors is dependent on a series of well-characterized enzymes.

Lipoxygenase (LOX) : Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids, the first committed step in the oxylipin pathway. gsartor.orgresearchgate.net The catalytic mechanism is notable in that it involves substrate activation rather than oxygen activation. acs.org The reaction proceeds via a radical mechanism where a hydrogen atom is first abstracted from a bis-allylic carbon of the fatty acid substrate. acs.orgnih.gov This is followed by the direct interaction of the resulting substrate radical with molecular oxygen to form a peroxyl radical, which is then reduced to the final fatty acid hydroperoxide product. acs.org

Allene Oxide Synthase (AOS) : Allene oxide synthase is a member of the CYP74 family of cytochrome P450 enzymes. nih.govresearchgate.net It catalyzes the rapid dehydration of fatty acid hydroperoxides (like 13-HPOT) into highly unstable allene oxides. biosyn.comnih.gov The catalytic cycle involves the homolytic cleavage of the O-O bond of the hydroperoxide substrate by the ferric heme iron. nih.gov This generates an alkoxyl radical intermediate and a ferryl-hydroxide species (Compound II). nih.gov The alkoxyl radical then undergoes a series of rapid rearrangements, including cyclization and dehydration, to yield the allene oxide product. nih.gov

12-Oxo-Phytodienoic Acid Reductase (OPR) : This enzyme, specifically the OPR3 isoform, is a homologue of Old Yellow Enzyme (OYE) and belongs to the flavoprotein family. wikipedia.orgpnas.org It operates in the peroxisome to catalyze the reduction of the carbon-carbon double bond within the cyclopentenone ring of OPDA, converting it to 3-oxo-2(2’[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC). nih.govpnas.org OPR3 utilizes a flavin mononucleotide (FMN) cofactor and proceeds via a ping-pong bi-bi kinetic mechanism. wikipedia.org First, the FMN cofactor is reduced by NADPH. The reduced FMN then transfers a hydride to the beta-carbon of the bound OPDA substrate, achieving the reduction. wikipedia.org

EnzymeFamily/ClassCofactorSubstrateProductCatalytic Action
Lipoxygenase (LOX) Non-heme iron dioxygenaseIronα-Linolenic Acid13(S)-HPOTDioxygenation via hydrogen abstraction gsartor.orgacs.org
Allene Oxide Synthase (AOS) Cytochrome P450 (CYP74)Heme13(S)-HPOTAllene OxideDehydration via homolytic peroxide cleavage nih.gov
12-Oxo-Phytodienoic Acid Reductase (OPR3) Flavoprotein (OYE family)FMN12-Oxo-Phytodienoic Acid (OPDA)OPC-8:0Reduction of cyclopentenone ring via hydride transfer wikipedia.orgpnas.org
Jasmonate Resistant 1 (JAR1) GH3 Acyl-Amido SynthetaseMagnesium-ATPJasmonic Acid + IsoleucineJA-IsoleucineAmide bond formation via adenylation springernature.com

This interactive table provides a summary of the key enzymes involved in the biosynthesis of jasmonate precursors and their amino acid conjugates.

Organismal Distribution and Physiological Context of Biosynthesis of Cycloleucine (B556858)

Cycloleucine has been reported to be produced by the bacterium Streptomyces hydrogenans nih.gov. Streptomyces is a genus of Gram-positive bacteria known for its ability to produce a wide array of secondary metabolites, including many antibiotics and other bioactive compounds. The production of non-proteinogenic amino acids like cycloleucine is often part of the complex secondary metabolism of these organisms.

The physiological context for the biosynthesis of such specialized amino acids in Streptomyces is typically linked to periods of nutrient limitation or other environmental stressors, which trigger the activation of biosynthetic gene clusters responsible for the production of these compounds. These molecules may serve various ecological functions for the producing organism, such as acting as signaling molecules, or having antimicrobial or other competitive properties. However, the specific biosynthetic pathway and the precise physiological role of cycloleucine in Streptomyces hydrogenans are not extensively detailed in the available literature.

Compound NameOrganism
CycloleucineStreptomyces hydrogenans

It is important to reiterate that the information provided above pertains to cycloleucine and not "Cyclopentanepentanoic acid, a-amino-". The scientific community has not, to date, published findings on the natural occurrence or biosynthesis of the latter.

Synthetic Methodologies and Chemical Derivatization of Cyclopentanepentanoic Acid, α Amino

Established Strategies for α-Amino Acid Synthesis

The synthesis of α-amino acids can be accomplished through a variety of well-established methods. These reactions are valued for their reliability and versatility in accessing a wide range of amino acid structures.

Multicomponent Reactions (e.g., Strecker Synthesis, Ugi Reaction)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates a substantial portion of all the reactants. nih.gov

Strecker Synthesis: Discovered in 1850, the Strecker synthesis is one of the oldest and most straightforward methods for preparing α-amino acids. nih.govnews-medical.net The classical approach involves a three-component reaction between an aldehyde or ketone, ammonia, and hydrogen cyanide. nih.govwikipedia.org The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired α-amino acid. wikipedia.orgmasterorganicchemistry.com The versatility of the Strecker synthesis allows for the preparation of a wide array of both natural and unnatural α-amino acids by simply varying the starting aldehyde or ketone. nih.govmasterorganicchemistry.com

The general mechanism of the Strecker synthesis is as follows:

Formation of an imine from the reaction of an aldehyde or ketone with ammonia. masterorganicchemistry.com

Nucleophilic attack of a cyanide ion on the imine to form an α-aminonitrile. masterorganicchemistry.com

Hydrolysis of the α-aminonitrile to the corresponding α-amino acid. wikipedia.orgmasterorganicchemistry.com

Modern variations of the Strecker synthesis have been developed to achieve asymmetric synthesis, employing chiral auxiliaries or catalysts to produce enantiomerically enriched α-amino acids. wikipedia.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) is another powerful MCR for the synthesis of α-amino acid derivatives. mdpi.comdntb.gov.ua This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylamino amide. dntb.gov.uarsc.orgresearchgate.net A significant advantage of the Ugi reaction is its ability to generate complex, peptide-like molecules in a single, atom-economical step. mdpi.comdntb.gov.ua When an α-amino acid is used as one of the components, it can participate in a 5-center-4-component Ugi-like reaction, further expanding its synthetic utility. mdpi.com

Multicomponent ReactionReactantsProductKey Features
Strecker Synthesis Aldehyde/Ketone, Ammonia, Cyanideα-Amino acidSimple, versatile, forms α-aminonitrile intermediate. nih.govwikipedia.orgmasterorganicchemistry.com
Ugi Reaction Amine, Carbonyl, Isocyanide, Carboxylic Acidα-Acylamino amideHigh atom economy, produces peptide-like structures. mdpi.comdntb.gov.uarsc.org

Gabriel Synthesis and Related Approaches

The Gabriel synthesis is a classic method for preparing primary amines, which has been adapted for the synthesis of α-amino acids. medschoolcoach.comyoutube.com The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with an α-halo ester, followed by hydrolysis to release the primary amine. medschoolcoach.comyoutube.com

For α-amino acid synthesis, a common starting material is diethyl acetamidomalonate. pressbooks.pub The synthesis proceeds through the following steps:

Deprotonation of the α-carbon of diethyl acetamidomalonate with a strong base to form an enolate. medschoolcoach.comyoutube.com

Nucleophilic substitution (SN2) reaction of the enolate with an alkyl halide. The choice of the alkyl halide determines the side chain of the resulting amino acid. medschoolcoach.comyoutube.com

Hydrolysis of the amide and ester groups under acidic or basic conditions, followed by decarboxylation upon heating to yield the final α-amino acid. medschoolcoach.comyoutube.com

Like the Strecker synthesis, the Gabriel synthesis traditionally produces a racemic mixture of amino acids. medschoolcoach.com However, enantioselective variations have been developed. libretexts.org

Directed Synthesis of Cyclopentanepentanoic Acid, α-Amino- and Structural Analogs

The synthesis of complex, non-proteinogenic amino acids such as Cyclopentanepentanoic acid, α-amino- requires specialized synthetic strategies that allow for precise control over the stereochemistry and functionality of the target molecule.

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereoselectivity is a critical challenge in the synthesis of cyclic amino acids. Several approaches can be employed:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as D-mannose or D-galactose, as starting materials to construct the chiral cyclopentane (B165970) core. nih.govacs.org

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key reactions. For instance, asymmetric hydrogenation of a C=C double bond in a cyclopentene (B43876) precursor can establish a chiral center. libretexts.org Chiral catalysts can also be used in asymmetric Strecker reactions. wikipedia.org

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction. The auxiliary is then removed in a later step.

An example of a stereoselective synthesis of a cyclopentane β-amino acid involves a ring-closing metathesis followed by a stereoselective aza-Michael addition. nih.gov

Functionalization and Modification of the Cyclopentane Core and Side Chain

Once the basic cyclopentane amino acid scaffold is in place, further modifications can be made to the cyclopentane ring or the side chain.

C-H Functionalization: Recent advances in C-H activation chemistry allow for the direct introduction of functional groups at specific positions on the cyclopentane ring, even at sites remote from existing functional groups. nih.gov This can be a powerful tool for creating a diverse range of analogs.

Side Chain Elaboration: The pentanoic acid side chain of Cyclopentanepentanoic acid, α-amino- can be constructed through various carbon-carbon bond-forming reactions, such as the alkylation of a malonic ester derivative attached to the cyclopentane ring.

Functional Group Interconversion: Standard organic transformations can be used to modify existing functional groups. For example, a hydroxyl group on the cyclopentane ring can be converted to other functionalities, or the carboxylic acid can be transformed into an ester or amide. acs.org

Preparation of Labeled and Modified Derivatives for Research Applications

The study of the metabolic fate and pharmacokinetic profile of Cyclopentanepentanoic acid, α-amino-, also known as cizolirtine (B235439), has necessitated the synthesis of isotopically labeled derivatives. While detailed synthetic protocols for these labeled compounds are not extensively reported in publicly available literature, their use in research, particularly in absorption, distribution, metabolism, and excretion (ADME) studies, is documented. These labeled analogues are crucial tools for tracing the parent compound and its metabolites in biological systems.

Research into the biotransformation of cizolirtine has been conducted using radiolabeled forms of the compound, which allows for sensitive detection and quantification through techniques like radio-HPLC analysis. Such studies have been pivotal in understanding the metabolic pathways of cizolirtine in different species.

For instance, metabolic studies in rats and dogs have successfully utilized radiolabeled cizolirtine to identify and quantify its metabolites in urine. These investigations revealed species-specific differences in the metabolic profile of the drug. In rats, a total of twelve metabolites were detected, whereas in dogs, six metabolites were identified, highlighting distinct metabolic routes between the two species. researchgate.net The ability to track the radiolabel through various metabolic transformations provides invaluable insight into the drug's stability and the structures of its biotransformation products.

The following tables summarize the number of metabolites identified in these preclinical studies, a direct result of the application of labeled cizolirtine.

Table 1: Number of Cizolirtine Metabolites Detected in Urine Following Administration of Radiolabeled Compound

SpeciesNumber of Metabolites Detected
Rat12
Dog6
Data sourced from metabolism studies utilizing radiolabeled cizolirtine. researchgate.net

While the exact synthetic schemes for labeled cizolirtine are not detailed in the available research, general methods for the isotopic labeling of α-amino acids provide a conceptual basis for how such syntheses might be approached. These methods include:

Carbon-14 Labeling: Often achieved by introducing a ¹⁴C-labeled precursor, such as [¹⁴C]cyanide or [¹⁴C]carbon dioxide, at a suitable point in the synthesis.

Tritium (B154650) Labeling: Can be accomplished through catalytic tritium exchange with a suitable precursor or by reduction of a double bond or a carbonyl group with tritium gas.

Deuterium (B1214612) Labeling: The introduction of deuterium can be useful for mechanistic studies or to create internal standards for mass spectrometry-based quantification. This is often achieved using deuterated reagents like lithium aluminum deuteride (B1239839) or by H/D exchange reactions.

Advanced Analytical Methodologies for Characterization and Quantification of Cyclopentanepentanoic Acid, α Amino

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for the effective separation of Cyclopentanepentanoic acid, α-amino- from complex matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical objective, whether it be qualitative identification or quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely utilized technique for the analysis of amino acids. For Cyclopentanepentanoic acid, α-amino-, which may lack a strong chromophore for UV detection, derivatization or the use of universal detectors is often necessary.

A common approach involves pre-column derivatization to introduce a fluorescent or UV-absorbing tag to the amino acid. However, for direct analysis, an Evaporative Light Scattering Detector (ELSD) can be employed, as it does not require the analyte to possess a chromophore. ekb.eg A reversed-phase HPLC method using a C18 column is a plausible strategy. ekb.eg The mobile phase could consist of an organic solvent like acetonitrile (B52724) and an aqueous component such as 0.1 M acetic acid, with the pH adjusted to optimize separation. ekb.eg

Method validation is a critical aspect of HPLC analysis, encompassing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, a validation study for a similar compound might demonstrate good linearity over a specific concentration range, with a high correlation coefficient (r ≥ 0.999). nih.gov

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

ParameterCondition
Column C18 Zoprax (or equivalent) ekb.eg
Mobile Phase Acetonitrile: 0.1 M Acetic Acid (e.g., 60:40, v/v), pH 2.5 ekb.eg
Flow Rate 0.6 mL/min ekb.eg
Detector Evaporative Light Scattering Detector (ELSD) or UV (post-derivatization) ekb.eg
Injection Volume 20 µL fabad.org.tr
Column Temperature 30°C ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile amino acids like Cyclopentanepentanoic acid, α-amino-, derivatization is a mandatory step to increase their volatility.

A typical derivatization process involves esterification followed by acylation. For example, the sample can be derivatized using acidic methanol. nih.gov Another common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The resulting derivatives can then be separated on a capillary column, such as an HP-5MS, and detected by the mass spectrometer. mdpi.com

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, allowing for confident identification. Quantification is often achieved using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. mdpi.com

Table 2: Representative GC-MS Conditions for Derivatized Amino Acids

ParameterCondition
Column HP-5MS (or equivalent) mdpi.com
Carrier Gas Helium mdpi.com
Injector Temperature 280°C mdpi.com
Oven Program Initial hold at 60°C, then ramped to a higher temperature mdpi.com
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (in full scan or SIM mode) mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative analysis and screening of compounds. For the separation of amino acids, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net

A suitable mobile phase for separating Cyclopentanepentanoic acid, α-amino- would need to be optimized to achieve a clear separation from other components. A mixture of a non-polar solvent like n-hexane and a more polar ester such as ethyl acetate (B1210297) could be a starting point. researchgate.net Due to the lack of a chromophore, visualization of the spots requires a staining reagent. nih.gov Common reagents for amino acids include ninhydrin (B49086), which produces a characteristic color. Other visualizing agents that have been used for similar carboxylic acids include anisaldehyde or molybdophosphoric acid. researchgate.net For quantitative analysis, TLC can be combined with densitometry, which measures the intensity of the spots. researchgate.netmdpi.com

Table 3: Illustrative TLC System for Amino Acid Separation

ParameterCondition
Stationary Phase Silica gel 60 F254 plates nih.gov
Mobile Phase e.g., Acetone-water-chloroform-ethanol-ammonia mixture nih.gov
Visualization Ninhydrin solution, 2% aqueous CuSO4 solution, or other suitable reagents nih.govnih.gov
Detection Visual inspection under appropriate lighting or densitometric scanning researchgate.netmdpi.com

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for obtaining detailed structural information and for highly sensitive quantification of Cyclopentanepentanoic acid, α-amino-.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like amino acids, as it often does not require derivatization. nih.gov

The analyte is first separated on an LC column, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for amino acids, which generates protonated molecules [M+H]+. rsc.org For enhanced selectivity and quantification, tandem mass spectrometry (MS/MS) can be employed. youtube.com In an MS/MS experiment, the precursor ion is selected and fragmented to produce characteristic product ions, which are then monitored. This approach, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification. rsc.org

The method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable results. nih.gov

Table 4: General LC-MS/MS Parameters for Amino Acid Analysis

ParameterCondition
LC Column Reversed-phase C18
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid nih.gov
Ionization Source Electrospray Ionization (ESI) rsc.org
MS Analyzer Triple Quadrupole or Ion Trap
Detection Mode Multiple Reaction Monitoring (MRM) rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure of Cyclopentanepentanoic acid, α-amino-.

The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments (chemical shifts), their neighboring protons (spin-spin coupling), and their relative numbers (integration). rsc.org For instance, the proton on the α-carbon would likely appear as a multiplet in a specific region of the spectrum. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. rsc.org

For quantitative NMR (qNMR), a certified internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to that of the internal standard. researchgate.net This method is highly accurate and does not require a calibration curve for the analyte itself. researchgate.net

Table 5: Expected NMR Data for Cyclopentanepentanoic acid, α-amino-

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H
α-H~3.0 - 4.5Multiplet
Cyclopentane (B165970) CH₂~1.0 - 2.5Multiplets
Pentanoic acid CH₂~1.0 - 2.5Multiplets
NH₂VariableBroad singlet
COOH~10 - 13Broad singlet
¹³C
C=O (acid)~170 - 185Singlet
α-C~50 - 65Singlet
Cyclopentane C~20 - 45Singlet
Pentanoic acid C~20 - 40Singlet

Electrophoretic and Other Advanced Separation Methods

The characterization and quantification of Cyclopentanepentanoic acid, α-amino-, a non-proteinogenic amino acid, can be effectively achieved using advanced separation techniques like electrophoresis. Electrophoresis separates charged molecules, such as amino acids, based on their movement through an electrolytic buffer under the influence of an electric field. juniata.eduquora.com The migration speed and direction of an amino acid are determined by its net charge at a given buffer pH, its molecular size, and its mass. quora.com Amino acids with a net positive charge migrate towards the negative electrode (cathode), while those with a net negative charge move towards the positive electrode (anode). juniata.eduyoutube.com An amino acid with a net charge of zero at its isoelectric point (pI) will not migrate in the electric field. youtube.comyoutube.com

Capillary Electrophoresis (CE) is a particularly powerful and well-established technique for the chiral analysis of non-protein amino acids due to its high efficiency, short analysis times, and versatility. nih.gov In CE, separation occurs in a narrow capillary tube, which minimizes sample volume and allows for high-resolution separations. For amino acids, which often lack a strong UV-absorbing chromophore, derivatization is typically required to enable detection, often by light-emitting diode-induced fluorescence (LEDIF). youtube.comnih.gov

Different modes of CE, such as electrokinetic chromatography (EKC), are employed for enhanced separation. nih.gov For instance, Micellar Electrokinetic Chromatography (MEKC), where surfactants (micelles) are added to the buffer, can be used to separate derivatized amino acid enantiomers. nih.gov The addition of chiral selectors, such as cyclodextrins, to the buffer system enables the separation of enantiomers by forming transient diastereomeric complexes with different electrophoretic mobilities. nih.govnih.gov This approach has been successfully applied to the stereoselective separation of various non-protein amino acids. nih.gov

Derivatization Strategies for Enhanced Detection and Chiral Analysis

Due to the general lack of strong chromophores or fluorophores in amino acid structures like Cyclopentanepentanoic acid, α-amino-, derivatization is a critical step to enhance detection sensitivity and selectivity in chromatographic and electrophoretic methods. This chemical modification converts the analyte into a derivative with properties more suitable for detection, such as strong UV absorbance or fluorescence. youtube.com Derivatization can be performed either before the analytical separation (pre-column) or after (post-column).

Pre-column Derivatization Techniques (e.g., o-Phthalaldehyde, Phenyl Isothiocyanate, Fluorescamine, Dansyl Chloride)

Pre-column derivatization involves reacting the sample with a derivatizing agent before it is introduced into the separation system. sigmaaldrich.com This approach has become increasingly popular due to the availability of a wide range of reagents and its suitability for HPLC analysis. sigmaaldrich.comnih.gov

o-Phthalaldehyde (OPA): OPA is a widely used reagent that reacts rapidly at room temperature with primary amino groups in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. oup.comniscpr.res.in This method is highly sensitive, allowing for detection in the picomole range. nih.gov However, a major drawback is that OPA does not react with secondary amines, and the resulting derivatives can be unstable, necessitating automated and precisely timed analysis. niscpr.res.inresearchgate.netnih.gov

Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with both primary and secondary amino acids under alkaline conditions to form stable phenylthiocarbamyl (PTC) derivatives. nih.govthermofisher.com These PTC-amino acids are readily detectable by UV absorbance at 254 nm. thermofisher.comspringernature.com The stability of the derivatives and the volatility of the excess reagent, which can be removed under vacuum, are significant advantages of this method. thermofisher.com Detection limits of under 1 picomole can be achieved. nih.gov

Fluorescamine: This is a fluorogenic reagent that reacts almost instantaneously with primary amines to yield highly fluorescent pyrrolinone products. nih.govwikipedia.org The reagent itself and its hydrolysis byproducts are non-fluorescent, which minimizes background interference. nih.gov Fluorescamine is useful for detecting amino acids in the picomole range and can be used for assays in various settings, including thin-layer chromatography. nih.govnih.gov

Dansyl Chloride (DNS-Cl): 5-Dimethylaminonaphthalene-1-sulfonyl chloride, or Dansyl chloride, reacts with primary and secondary amino groups to form stable, intensely fluorescent dansyl-amino acid derivatives. sigmaaldrich.comresearchgate.netnih.gov These derivatives can be analyzed by reversed-phase HPLC with fluorescence detection or UV absorption. sigmaaldrich.comcreative-proteomics.com While the derivatization process is straightforward, it can be slow, sometimes requiring over 30 minutes to reach maximum yield. researchgate.netcreative-proteomics.com

Table 1: Comparison of Pre-column Derivatization Reagents

Reagent Target Amines Detection Method Key Advantages Key Disadvantages
o-Phthalaldehyde (OPA) Primary Fluorescence, UV Fast reaction, high sensitivity oup.comniscpr.res.in Unstable derivatives, no reaction with secondary amines researchgate.netnih.gov
Phenyl Isothiocyanate (PITC) Primary & Secondary UV Stable derivatives, reacts with secondary amines nih.govthermofisher.com Lengthy sample preparation thermofisher.com
Fluorescamine Primary Fluorescence Rapid reaction, non-fluorescent byproducts nih.gov Requires large excess, hydrolysis can cause high blanks wikipedia.orginterchim.fr
Dansyl Chloride (DNS-Cl) Primary & Secondary Fluorescence, UV Stable derivatives, strong signal sigmaaldrich.comresearchgate.net Slow reaction kinetics creative-proteomics.com

Post-column Derivatization Techniques (e.g., Ninhydrin, o-Phthalaldehyde)

In post-column derivatization, the reaction occurs after the amino acids have been separated by chromatography but before they enter the detector. aurigaresearch.comfujifilm.com This approach is robust and avoids the potential for a single analyte to produce multiple derivative peaks.

Ninhydrin: The ninhydrin reaction is a classic and highly reliable post-column method for amino acid analysis. aurigaresearch.compickeringlabs.com After separation via ion-exchange chromatography, the eluted amino acids are mixed with the ninhydrin reagent and heated. aurigaresearch.compickeringlabs.com Primary amino acids produce a deep purple color (Ruhemann's purple), detected at 570 nm, while secondary amino acids yield a yellow product detected at 440 nm. fujifilm.com This method is easily automated, highly reproducible, and detects virtually all amino acids. aurigaresearch.compickeringlabs.com

o-Phthalaldehyde (OPA): OPA can also be used in post-column systems. nih.gov Its fast reaction kinetics at ambient temperatures make it suitable for this application. researchgate.net Similar to its pre-column use, it provides high sensitivity through fluorescence detection for primary amino acids. nih.govaurigaresearch.com

Table 2: Comparison of Post-column Derivatization Reagents

Reagent Target Amines Detection Method Key Advantages Key Disadvantages
Ninhydrin Primary & Secondary Visible Absorbance Robust, reproducible, detects secondary amines aurigaresearch.compickeringlabs.com Lower sensitivity than fluorescence methods researchgate.net
o-Phthalaldehyde (OPA) Primary Fluorescence High sensitivity, fast reaction researchgate.netnih.gov Does not detect secondary amines researchgate.net

Chiral Separation and Quantification Methodologies

The separation of enantiomers (chiral separation) is crucial for understanding the biological roles and ensuring the purity of chiral molecules like Cyclopentanepentanoic acid, α-amino-. Methodologies for chiral separation can be categorized as direct or indirect.

Direct Methods: These methods utilize a chiral environment to separate enantiomers without prior derivatization to form diastereomers. This is most commonly achieved using a chiral stationary phase (CSP) in HPLC. tandfonline.commdpi.com

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for separating underivatized amino acids. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful. sigmaaldrich.comsigmaaldrich.com These phases are compatible with aqueous and organic mobile phases, making them ideal for separating polar, ionic compounds like amino acids directly. sigmaaldrich.com Chiral ligand-exchange chromatography, using a CSP coated with a chiral ligand and a complexing metal ion (e.g., Cu²⁺) in the mobile phase, is another effective approach for resolving enantiomers of non-protein amino acids. tandfonline.comtandfonline.com

Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard, achiral chromatography column.

OPA with Chiral Thiols: A common indirect method involves using OPA in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (NIBC). nih.gov The reaction creates diastereomeric isoindole derivatives that can be separated by reversed-phase HPLC and detected by fluorescence or UV. nih.gov This technique allows for the determination of enantiomeric purity with high sensitivity. nih.gov

Chiral Separation by Capillary Electrophoresis: As mentioned previously, CE is a powerful tool for chiral analysis. nih.gov The addition of a chiral selector to the background electrolyte enables enantiomeric separation.

Cyclodextrins as Chiral Selectors: Neutral or charged cyclodextrins and their derivatives are widely used as chiral selectors in CE. nih.govnih.gov They form transient, diastereomeric inclusion complexes with the amino acid enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. nih.govmdpi.com This method has been successfully applied to the chiral analysis of numerous non-protein amino acids. nih.gov

Table 3: Summary of Chiral Separation Methodologies

Method Principle Common Application Key Features
Direct (HPLC with CSP) Enantiomers separated on a chiral stationary phase. Analysis of underivatized amino acids. No derivatization needed; macrocyclic glycopeptide and ligand-exchange phases are common. sigmaaldrich.comsigmaaldrich.com
Indirect (HPLC with Chiral Derivatization) Enantiomers converted to diastereomers, then separated on an achiral column. Determination of enantiomeric purity. Uses reagents like OPA with a chiral thiol; highly sensitive. nih.gov
Direct (Capillary Electrophoresis) Enantiomers separated in a capillary via differential interaction with a chiral selector in the buffer. Chiral analysis of non-protein amino acids. High efficiency; uses chiral selectors like cyclodextrins. nih.govnih.gov

Mechanistic Studies of Biological Activity and Interactions of Cyclopentanepentanoic Acid, α Amino

Investigation of Molecular Target Identification and Ligand-Target Interactions

The identification of molecular targets is a critical step in elucidating the biological functions of a compound. For a molecule like Cyclopentanepentanoic acid, α-amino-, this process would involve a combination of experimental and computational approaches to identify its binding partners and understand the nature of these interactions.

While specific receptor binding studies for Cyclopentanepentanoic acid, α-amino- are not extensively documented in publicly available literature, the general approach for such investigations involves competitive binding assays. These assays determine the affinity of the compound for a particular receptor by measuring its ability to displace a known radiolabeled ligand. The data is typically presented as an IC50 value, which is the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

For instance, studies on analogs can provide insights. A series of cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid (AP5) were evaluated for their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor using in vitro receptor binding with [3H]-L-glutamate. nih.gov Such studies help in understanding the structure-activity relationship and the potential for receptor modulation. The functional consequences of binding, whether it leads to receptor activation (agonism) or inhibition (antagonism), are then assessed through functional assays.

Understanding the three-dimensional structure of a ligand-protein complex is paramount for rational drug design and for explaining the molecular basis of its activity. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed to determine the atomic-level details of these interactions.

In the absence of experimental structural data, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict the binding mode and affinity of a ligand to its target protein. nih.govwikipedia.org These in silico approaches can screen large libraries of compounds against a known protein structure to identify potential binders.

For a compound like Cyclopentanepentanoic acid, α-amino-, a typical workflow would involve:

Homology Modeling: If the structure of the target protein is unknown, a model can be built based on the known structure of a related protein.

Molecular Docking: The compound is then "docked" into the binding site of the target protein to predict its preferred orientation and binding energy. wikipedia.org

Molecular Dynamics Simulations: MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

These computational studies can guide the design of new analogs with improved affinity and selectivity. rsc.org

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of a small molecule directly in a complex biological system. nih.gov This technique utilizes chemical probes that covalently bind to the active site of enzymes or other reactive sites on proteins.

A typical ABPP probe consists of three key components:

A reactive group (or "warhead") that forms a covalent bond with a specific amino acid residue in the protein target.

A linker that connects the reactive group to the reporter tag.

A reporter tag (e.g., a fluorophore or biotin) that allows for the detection and enrichment of the labeled proteins.

While there is no specific ABPP probe reported for Cyclopentanepentanoic acid, α-amino-, this methodology could be adapted to identify its potential protein targets. This would involve synthesizing a derivative of the compound that incorporates a suitable reactive group and a reporter tag. The resulting probe could then be used to label proteins in cell lysates or living cells, followed by proteomic analysis to identify the labeled proteins. nih.gov

ABPP Probe Component Function Example
Reactive Group (Warhead)Covalently binds to the active site of a target protein.Fluorophosphonate
LinkerConnects the reactive group to the reporter tag.Alkyl chain
Reporter TagEnables detection and isolation of labeled proteins.Rhodamine, Biotin (B1667282)

This table illustrates the general components of an Activity-Based Probe.

Enzymatic Interactions and Reaction Mechanisms

The introduction of a cyclic amino acid structure into a molecule can significantly influence its interaction with enzymes. It may act as a substrate, an inhibitor, or a cofactor, depending on the specific enzyme and the nature of the chemical transformations it catalyzes.

β-Amino acids and their derivatives are known to act as inhibitors of various enzymes. nih.gov For example, synthetic amino acid derivatives have been shown to inhibit digestive enzymes like α-amylase and α-glucosidase, which are targets for the management of metabolic disorders. The inhibitory mechanism can be competitive, where the compound binds to the active site and prevents the natural substrate from binding, or non-competitive.

The incorporation of cyclic β-amino acids into peptides has also been demonstrated through ribosomal in vitro translation, indicating that they can be recognized by the cellular machinery involved in protein synthesis.

Influence on Enzyme Kinetics and Allosteric Regulation

While direct studies on the enzymatic interactions of Cyclopentanepentanoic acid, α-amino- are not presently available, the behavior of structurally similar cyclic amino acids, such as cycloleucine (B556858) (1-aminocyclopentane-1-carboxylic acid), offers potential insights. Research has shown that compounds like cycloleucine can act as inhibitors of amino acid transport and metabolism. For instance, cycloleucine has been observed to inhibit the tubular reabsorption of L-arginine, glycine, and L-phenylalanine in the kidney. nih.gov This inhibitory action suggests that it competes with natural amino acids for binding to transport proteins, a key aspect of enzyme kinetics. nih.gov

It is plausible that Cyclopentanepentanoic acid, α-amino-, due to its cyclic structure, could similarly interact with various enzymes. The rigid cyclopentane (B165970) ring may confer a specific conformation that allows it to bind to allosteric sites on enzymes, thereby modulating their catalytic activity. Allosteric regulation is a fundamental mechanism for controlling metabolic pathways, and the introduction of a non-natural amino acid could disrupt these finely tuned processes. L-amino acid oxidases (LAAOs), for example, are flavin-dependent enzymes that catalyze the oxidative deamination of L-amino acids. mdpi.com The substrate specificity of these enzymes is broad, and a compound like Cyclopentanepentanoic acid, α-amino- could potentially act as a substrate or an inhibitor, thereby influencing the kinetics of reactions catalyzed by LAAOs. mdpi.com

Covalent Modification of Amino Acid Residues in Protein Function

The covalent modification of proteins is a critical post-translational process that expands the functional diversity of the proteome. nih.govsci-hub.se While the genetic code specifies only about 20 primary amino acids for protein synthesis, over 140 different amino acid derivatives have been identified in various proteins across different organisms. nih.gov These modifications can range from simple additions of chemical groups to more complex alterations. nih.gov

Unnatural amino acids can be incorporated into proteins, sometimes leading to covalent modifications that alter protein structure and function. cardiff.ac.uk For a compound like Cyclopentanepentanoic acid, α-amino- to participate in covalent modification, its side chain would need to possess a reactive functional group capable of forming a stable covalent bond with an amino acid residue in a protein. The specific reactivity would depend on the chemical nature of the α-amino-pentanoic acid side chain. For instance, electrophilic groups can target nucleophilic amino acid residues such as lysine, tyrosine, and serine. researchgate.net While the precise reactivity of Cyclopentanepentanoic acid, α-amino- is uncharacterized, its potential to be incorporated into proteins raises the possibility of it inducing novel covalent modifications, thereby creating artificial enzymes with new catalytic activities or altered regulatory properties. cardiff.ac.uk

Cellular and Molecular Pathways Modulated by Cyclopentanepentanoic Acid, α-Amino-

Participation in Intracellular Signaling Cascades and Transcriptional Regulation

Amino acids are not only building blocks for proteins but also act as signaling molecules that regulate various cellular processes, including gene expression. nih.gov Certain amino acids can influence intracellular signaling pathways, such as those mediated by second messengers like cyclic AMP (cAMP). nih.gov Excitatory amino acids, for example, can activate second messenger systems, leading to downstream effects on cellular function. nih.gov

Given that amino acids can modulate signaling cascades, it is conceivable that Cyclopentanepentanoic acid, α-amino- could interfere with or modulate these pathways. Its structural similarity to natural amino acids might allow it to interact with amino acid sensors or receptors, thereby triggering or inhibiting specific signaling events. Furthermore, the regulation of gene expression can be influenced by the availability of amino acids. nih.gov Unnatural amino acids have been utilized to create small-molecule regulated systems for controlling gene transcription. researchgate.net This suggests a potential for Cyclopentanepentanoic acid, α-amino- to be developed as a tool for artificially controlling the expression of specific genes.

Impact on Cellular Homeostasis and Metabolic Reprogramming

Cellular homeostasis is maintained through a complex network of processes including the import, export, synthesis, and breakdown of molecules like amino acids. nih.govnih.gov The metabolism of amino acids is intricately linked with central energy pathways and mitochondrial function. frontiersin.org Disruptions in amino acid metabolism can lead to significant changes in cellular physiology, a phenomenon known as metabolic reprogramming. nih.gov

Advanced Research Applications and Future Directions for Cyclopentanepentanoic Acid, α Amino

Development and Utilization of Chemical Probes for Biological System Interrogation

The development of chemical probes is a cornerstone of chemical biology, providing essential tools to interrogate and manipulate biological systems. mskcc.org These probes are often small molecules designed to interact with a specific biological target, enabling the study of its function in a controlled manner. mskcc.org The unique structural features of α-amino-cyclopentanepentanoic acid make it an attractive candidate for the development of such probes.

The core principle behind using this amino acid as a scaffold for chemical probes lies in its constrained cyclic structure. This rigidity can lead to higher binding affinities and selectivities for target proteins compared to more flexible acyclic counterparts. By attaching various functional groups—such as fluorophores, biotin (B1667282) tags, or photoreactive moieties—to the cyclopentane (B165970) ring or the amino acid termini, researchers can create a diverse toolbox of chemical probes. sigmaaldrich.com These probes can be employed for a range of applications, including:

Target Identification and Validation: Biotinylated derivatives of α-amino-cyclopentanepentanoic acid can be used in affinity-based proteomics to isolate and identify their protein binding partners. sigmaaldrich.com

Fluorescence Imaging: Probes functionalized with fluorescent dyes can be used to visualize the localization and dynamics of their targets within cells and tissues.

Mechanism of Action Studies: Photo-crosslinking probes can be used to covalently label binding partners, providing a snapshot of the protein-ligand interaction at a specific moment in time.

While the direct application of α-amino-cyclopentanepentanoic acid as a chemical probe is an emerging area, the principles are well-established in the broader field of chemical biology. mskcc.orgnih.gov The synthesis of various stereoisomers of related compounds like 2-aminocyclopentanecarboxylic acid has provided a toolbox for peptide chemistry, which can be adapted for probe development. acs.org

Exploration of Analogues and Derivatives with Modified Biological Profiles for Mechanistic Studies

The systematic modification of a parent compound to create analogues and derivatives is a fundamental strategy in medicinal chemistry and chemical biology to probe structure-activity relationships and elucidate mechanisms of action. nih.gov For α-amino-cyclopentanepentanoic acid, the synthesis and study of its analogues offer a powerful approach to understanding how subtle changes in its structure can impact its biological activity.

Researchers can introduce a variety of modifications to the α-amino-cyclopentanepentanoic acid scaffold, including:

Stereochemical Diversity: The synthesis of all possible stereoisomers of the parent compound allows for the investigation of how the spatial arrangement of functional groups affects biological activity. acs.org

Ring Substitution: The addition of substituents to the cyclopentane ring can alter the compound's conformation, lipophilicity, and steric profile, leading to changes in its binding properties.

Side-Chain Modification: Altering the pentanoic acid side chain can influence the compound's solubility, metabolic stability, and interaction with its biological target.

N- and C-Terminal Derivatization: Modification of the amino and carboxylic acid groups can be used to create peptidomimetics or to attach other functional molecules.

The biological activity of these analogues can be assessed in a variety of assays to determine their potency, selectivity, and mechanism of action. For example, in a study of cyclic enkephalin analogues, the substitution of penicillamine (B1679230) with a related cyclic amino acid, α-amino-β-mercapto-β,β-pentamethylenepropionic acid, resulted in a significant increase in potency at the delta-opioid receptor. nih.gov This highlights how the incorporation of cyclic amino acids can dramatically influence the biological profile of a peptide.

Modification Strategy Potential Impact on Biological Profile Example from Related Compounds
Stereochemical Inversion Altered receptor binding and enzymatic processingSynthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid for peptide studies. acs.org
Ring Functionalization Modified lipophilicity and target interactionIncorporation of hydroxyl groups to create polyhydroxylated cyclopentane β-amino acids.
Side-Chain Elongation/Truncation Changes in solubility and steric hindranceEvaluation of cyclopentane-based γ-amino acids to promote specific peptide secondary structures. nih.gov
N-Methylation Increased metabolic stability and altered hydrogen bondingA common strategy in peptide and peptidomimetic design.

Integration with Multi-Omics Technologies for Systems-Level Understanding (e.g., Metabolomics, Proteomics)

The advent of multi-omics technologies, such as metabolomics and proteomics, has revolutionized our ability to study biological systems in a comprehensive and unbiased manner. nih.gov The integration of α-amino-cyclopentanepentanoic acid and its derivatives into these platforms has the potential to provide a systems-level understanding of their biological effects.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can be used to investigate how α-amino-cyclopentanepentanoic acid perturbs metabolic pathways. nih.gov By treating a biological system with the compound and analyzing the resulting changes in the metabolome, researchers can identify downstream metabolic consequences of its activity. This can provide valuable insights into its mechanism of action and potential off-target effects. However, it is important to note the inherent complexity and potential for discordance between metabolomic data and changes at the transcriptomic and proteomic levels. nih.gov

Proteomics , the large-scale study of proteins, can be used in conjunction with chemical probes derived from α-amino-cyclopentanepentanoic acid to identify its direct binding partners. nih.gov As mentioned earlier, affinity-based proteomics using biotinylated probes is a powerful technique for target deconvolution. sigmaaldrich.com Furthermore, quantitative proteomics can be used to assess global changes in protein expression in response to treatment with the compound, providing a broader view of its cellular impact. nih.gov

The combined analysis of metabolomic and proteomic data can provide a more complete picture of the biological effects of α-amino-cyclopentanepentanoic acid than either technique alone. nih.gov For instance, a change in a particular metabolic pathway identified through metabolomics could be correlated with changes in the expression of enzymes in that pathway as measured by proteomics. This integrated approach can help to build comprehensive models of the compound's biological activity.

Emerging Methodologies in Cyclopentane Amino Acid Research and Chemical Biology

The field of chemical biology is constantly evolving, with new methodologies continually being developed that can be applied to the study of cyclopentane amino acids like α-amino-cyclopentanepentanoic acid. rsc.orgnih.gov These emerging techniques offer exciting new avenues for research and have the potential to unlock a deeper understanding of the biological roles of these unique molecules.

Some of the key emerging methodologies include:

Advanced Synthesis and Biocatalysis: New synthetic methods are enabling the more efficient and scalable production of cyclopentane amino acids and their derivatives with precise control over stereochemistry. acs.org Additionally, the use of enzymes in biocatalysis is emerging as a powerful tool for the synthesis of complex and non-canonical amino acids. nih.govchemrxiv.org

Protein Engineering and Unnatural Amino Acid Incorporation: Advances in protein engineering are making it possible to incorporate unnatural amino acids, including cyclopentane-containing ones, directly into proteins. nih.gov This allows for the creation of proteins with novel functions and properties, and provides a powerful tool for studying protein structure and function.

Computational Modeling and Simulation: In silico methods are becoming increasingly sophisticated and can be used to predict the binding of cyclopentane amino acids to their protein targets, as well as to model their effects on peptide and protein conformation.

Chemical Protein Modification: New chemical ligation and modification techniques are providing more precise and efficient ways to attach probes and other functional molecules to proteins, including those containing cyclopentane amino acids. acs.org

These emerging methodologies, combined with the established tools of chemical biology, will undoubtedly continue to drive innovation in the field of cyclopentane amino acid research. The unique properties of α-amino-cyclopentanepentanoic acid make it a prime candidate for exploration using these cutting-edge techniques, with the potential to yield significant new discoveries in both basic science and drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.